6-Chloromethyl-imidazo[2,1-b]thiazole
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Overview
Description
6-Chloromethyl-imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloromethyl-imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with a chloromethylating agent. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors where intermediate compounds are synthesized and combined without isolation. For example, aminothiazole can react with 3-bromo-2-oxopropanoic acid in the first reactor to form an intermediate, which is then dehydrated and cyclized in subsequent reactors .
Chemical Reactions Analysis
Types of Reactions
6-Chloromethyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio-substituted imidazo[2,1-b]thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Scientific Research Applications
6-Chloromethyl-imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices .
Mechanism of Action
The mechanism of action of 6-Chloromethyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential cofactors required for bacterial growth .
Comparison with Similar Compounds
6-Chloromethyl-imidazo[2,1-b]thiazole can be compared with other imidazo[2,1-b]thiazole derivatives and similar heterocyclic compounds:
Imidazo[2,1-b]thiazole Derivatives: These include compounds with different substituents on the imidazo[2,1-b]thiazole core, such as benzo-imidazo[2,1-b]thiazole derivatives, which have shown significant biological activities.
Similar Heterocyclic Compounds: Compounds like imidazo[1,2-a]pyridine and thiazolo[3,2-b][1,2,4]triazole share structural similarities and exhibit comparable biological activities
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological activities make it a promising candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
6-(chloromethyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYSNCZGGNUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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